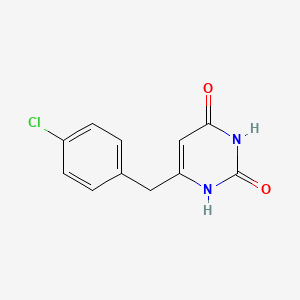

6-(4-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione

Descripción general

Descripción

“6-(4-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrimidine . Pyrimidine is a nitrogen-containing heterocyclic aromatic compound that occurs widely in nature and has attracted tremendous attention due to its wide usage in medicinal chemistry research . Different analogs of pyrimidines have wide biological activities and therapeutic applications .

Synthesis Analysis

The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines . In one study, a one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid as an enolizable C–H-activated compound provides a simple method for the preparation of 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives .

Molecular Structure Analysis

The molecular formula of “6-(4-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione” is C11H10ClN3O2, with an average mass of 251.669 Da .

Chemical Reactions Analysis

In one study, acid-catalyzed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7‐deazapurine) ring with various amines resulted in compounds with antitubercular activity .

Physical And Chemical Properties Analysis

The compound “6-(4-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione” appears as a yellow powder with a melting point of 190–191 °C .

Aplicaciones Científicas De Investigación

Synthesis Techniques and Derivatives A significant portion of research on 6-(4-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione focuses on the development of novel synthesis techniques and the creation of derivatives with potential applications in various fields. For example, efficient methods have been reported for synthesizing pyrimido[4,5-d]pyrimidine-2,4-diones through one-pot reactions, highlighting the compound's versatility in organic synthesis (Bazgir et al., 2008). Similarly, studies on the facile construction of substituted pyrimido[4,5-d]pyrimidones demonstrate the compound's adaptability in generating diverse heterocyclic structures (Hamama et al., 2012).

Heterocyclic Derivatives and Their Properties Research has also focused on the synthesis of heterocyclic derivatives of 6-(4-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione, exploring their structural, spectral, and computational aspects. For instance, the efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives has been reported, with detailed analysis of their electronic structures through spectral techniques and computational studies (Ashraf et al., 2019).

Biopharmaceutical Properties The structural diversity of [2,3-d]pyrimidine-2,4(1H,3H)-diones has been shown to result in significant variation in biopharmaceutical properties, including solubility, permeability, and in vitro-predicted human in vivo intrinsic clearance values, indicating the potential for medical applications (Jatczak et al., 2014).

Molecular Structure and Interactions Studies on the molecular structure and interactions, such as those examining the crystal structure of 1,3-bis(4-methoxybenzyl)-6-methylpyrimidine-2,4(1H,3H)-dione, provide insights into the compound's potential for further chemical modifications and applications (Li et al., 2010).

Chemotherapeutic Potential Moreover, derivatives of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione have been suggested to have potential chemotherapeutic use, indicating the compound's relevance in the development of new therapeutic agents (Snieckus & Guimarães, 2014).

Mecanismo De Acción

While the exact mechanism of action for “6-(4-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione” is not specified in the retrieved papers, pyrimidine derivatives are known to exert their potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Direcciones Futuras

The development of new heterocyclic compounds as biologically active agents with wide therapeutic implications is necessary due to the occurrence of microorganism’s resistance to currently used drugs and the constant outbreaks of recent infectious diseases . The design of effective pyrimidine-based drugs with a beneficial role in fighting diseases is more impressive . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

Propiedades

IUPAC Name |

6-[(4-chlorophenyl)methyl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-8-3-1-7(2-4-8)5-9-6-10(15)14-11(16)13-9/h1-4,6H,5H2,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKJMQAHFVKJHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=O)NC(=O)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1480994.png)